3-Isobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-Isobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzo[d]oxazol-2(3H)-one core substituted with an isobutyl group and a dioxaborolan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from readily available starting materials
Formation of Benzo[d]oxazol-2(3H)-one Core: This step often involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, under acidic or basic conditions.
Introduction of Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides or isobutyl alcohols in the presence of suitable catalysts.
Introduction of Dioxaborolan Group: The dioxaborolan group is typically introduced through a borylation reaction, using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
3-Isobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Isobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The dioxaborolan group can participate in boron-mediated reactions, while the benzo[d]oxazol-2(3H)-one core can interact with various biological targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Dibenzothiophene, 3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 5,5-dioxide
- 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness
3-Isobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one is unique due to the presence of both the isobutyl and dioxaborolan groups on the benzo[d]oxazol-2(3H)-one core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H24BNO4 |
---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
3-(2-methylpropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C17H24BNO4/c1-11(2)10-19-13-8-7-12(9-14(13)21-15(19)20)18-22-16(3,4)17(5,6)23-18/h7-9,11H,10H2,1-6H3 |
InChI Key |
WUTHZBDUDJTSFF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)O3)CC(C)C |
Origin of Product |
United States |
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